molecular formula C15H22N2O5S B4599596 4-methoxy-3-(4-morpholinylsulfonyl)-N-propylbenzamide

4-methoxy-3-(4-morpholinylsulfonyl)-N-propylbenzamide

Cat. No.: B4599596
M. Wt: 342.4 g/mol
InChI Key: QRKODXRQSJFVQY-UHFFFAOYSA-N
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Description

4-methoxy-3-(4-morpholinylsulfonyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C15H22N2O5S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.12494298 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Enzyme Inhibitory Activity

One significant application involves the synthesis of sulfonamides derived from 4-methoxyphenethylamine, demonstrating enzyme inhibitory activities relevant for Alzheimer’s disease treatment. The synthesized compounds were evaluated for their inhibitory effects on acetylcholinesterase, an enzyme targeted in Alzheimer's disease therapy. A specific derivative showed considerable inhibitory activity, suggesting its potential as a lead structure for developing more potent acetylcholinesterase inhibitors (Abbasi et al., 2018).

Gastroprokinetic Activity

Another research direction explores the gastroprokinetic activity of related compounds, focusing on their effects on gastric emptying. This research is significant for developing new treatments for gastrointestinal motility disorders. The structural modifications and evaluation of these compounds provide insights into their potential as gastroprokinetic agents, highlighting the importance of the amide bond and the positioning of the morpholine ring for potent activity (Kalo et al., 1995).

Rh(III)-Catalyzed Reactions

Further applications include Rh(III)-catalyzed reactions involving N-methoxybenzamides, demonstrating the compound's utility in synthetic chemistry for creating valuable chemical structures. These reactions are crucial for developing new synthetic methodologies that can lead to the efficient production of complex molecules (Rakshit et al., 2011).

Antimicrobial Activity

Additionally, the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine derivatives against various microorganisms has been investigated. This research contributes to the search for new antimicrobial agents, especially those effective against multidrug-resistant strains. The study assessed the compound's ability to enhance the effectiveness of traditional antibiotics, showcasing its potential in combating antibiotic resistance (Oliveira et al., 2015).

Mechanism of Action

The mechanism of action of 4-methoxy-3-(4-morpholinylsulfonyl)-N-propylbenzamide is not detailed in the available resources. The mechanism of action of a compound typically refers to its biological activity, which is not documented for this compound.

Safety and Hazards

The safety and hazards associated with 4-methoxy-3-(4-morpholinylsulfonyl)-N-propylbenzamide are not detailed in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it, and it should be used in accordance with relevant regulations and guidelines.

Properties

IUPAC Name

4-methoxy-3-morpholin-4-ylsulfonyl-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-3-6-16-15(18)12-4-5-13(21-2)14(11-12)23(19,20)17-7-9-22-10-8-17/h4-5,11H,3,6-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKODXRQSJFVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.